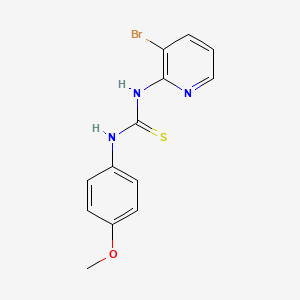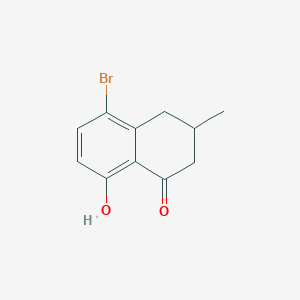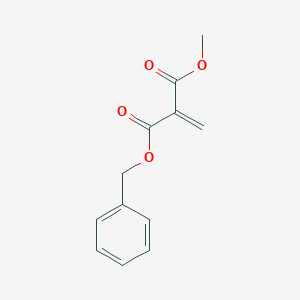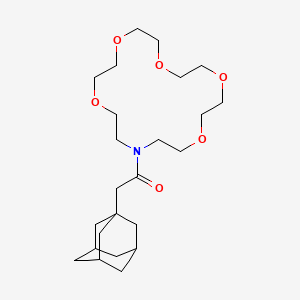![molecular formula C17H14F3NO3 B8442258 5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide](/img/structure/B8442258.png)
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide
Übersicht
Beschreibung
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with a formyl group at the 5-position, a methoxy group at the 2-position, and a trifluoromethyl-substituted phenylmethyl group attached to the nitrogen atom. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formylation: Introduction of the formyl group at the 5-position of the benzamide ring.
Methoxylation: Substitution of a hydrogen atom at the 2-position with a methoxy group.
N-Alkylation: Attachment of the 4-(trifluoromethyl)phenylmethyl group to the nitrogen atom of the benzamide.
These reactions often require specific reagents and catalysts, such as formylating agents, methoxylating agents, and alkylating agents, under controlled conditions of temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Conversion to 5-carboxy-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide.
Reduction: Formation of 5-hydroxymethyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methoxy-N-methylbenzamide: Shares the benzamide core but lacks the formyl and trifluoromethyl groups.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H14F3NO3 |
|---|---|
Molekulargewicht |
337.29 g/mol |
IUPAC-Name |
5-formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C17H14F3NO3/c1-24-15-7-4-12(10-22)8-14(15)16(23)21-9-11-2-5-13(6-3-11)17(18,19)20/h2-8,10H,9H2,1H3,(H,21,23) |
InChI-Schlüssel |
ACUUYBALEMLYQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=O)C(=O)NCC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
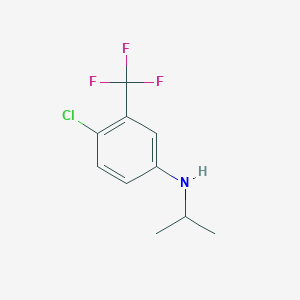

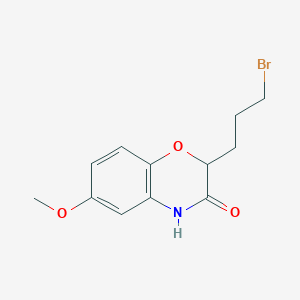
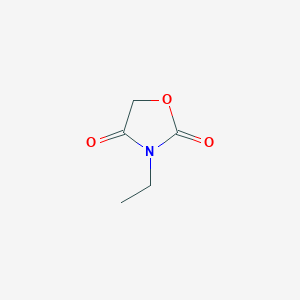
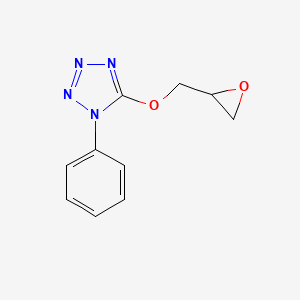
![3-methyl-6-(nitromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B8442212.png)

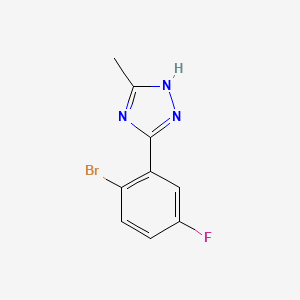
![4-chloro-5-iodo-7-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8442246.png)

